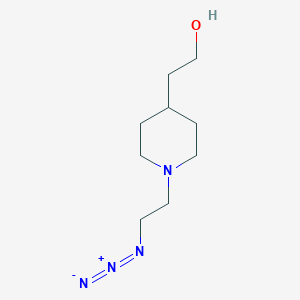
2-(1-(2-アジドエチル)ピペリジン-4-イル)エタン-1-オール
概要
説明
2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes a piperidine ring, an azidoethyl group, and an ethan-1-ol moiety
科学的研究の応用
2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The mode of action of 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol involves its role as a linker in PROTACs. The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
生化学分析
Biochemical Properties
2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with glutaminase 1, an enzyme involved in glutamine metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol can form covalent bonds with certain proteins, altering their structure and function.
Molecular Mechanism
At the molecular level, 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, its interaction with glutaminase 1 results in enzyme inhibition, reducing the conversion of glutamine to glutamate . Additionally, 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Metabolic Pathways
2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the glutamine metabolism pathway by inhibiting glutaminase 1, leading to a decrease in glutamate production . This inhibition can alter metabolic flux and metabolite levels, impacting cellular energy production and biosynthesis. Additionally, 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol can interact with other metabolic enzymes, further influencing cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol typically involves the following steps:
Piperidine Derivation: Piperidine is first synthesized or obtained from natural sources.
Azidation: The piperidine ring is then functionalized with an azidoethyl group through a nucleophilic substitution reaction.
Alcohol Formation:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The azido group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Ethanal (acetaldehyde) or ethanoic acid (acetic acid).
Reduction: Piperidine derivatives with an amine group.
Substitution: Various substituted piperidines depending on the nucleophile used.
類似化合物との比較
2-Azidoethyl 2-acetamido-2-deoxy-\u03B1-D-galactopyranoside: Used in glycochemistry and drug delivery.
1-Azido-2-(2-ethoxyethoxy)ethane: Utilized in polymer chemistry and material science.
2-Azidoethyl LacNAc: Employed in Click Chemistry and glycotherapeutic applications.
特性
IUPAC Name |
2-[1-(2-azidoethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c10-12-11-4-7-13-5-1-9(2-6-13)3-8-14/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIQHHZZSGHWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



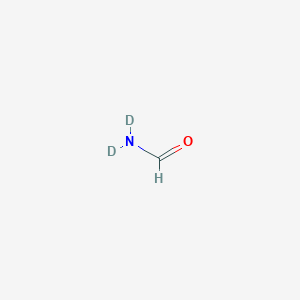

![[5-(3-Furoyl)-2-thienyl]acetic acid](/img/structure/B1490780.png)
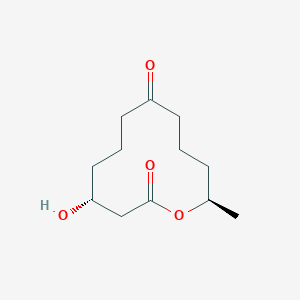
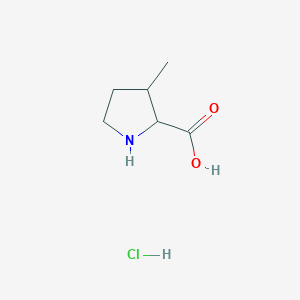


![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)
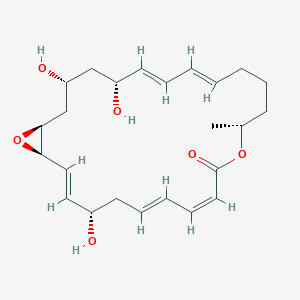
![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)



